molecular formula C12H10Cl2N2OS B3176450 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 99447-01-5

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B3176450
CAS No.: 99447-01-5
M. Wt: 301.2 g/mol
InChI Key: HBHACEXGKVILBU-UHFFFAOYSA-N
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Description

3-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide (CAS: 1067652-95-2) is a chloro-substituted propanamide derivative featuring a 4-chlorophenyl-thiazole core. Its molecular formula is C₁₂H₁₀Cl₂N₂OS, with a molecular weight of 301.19 g/mol and a topological polar surface area of 70.2 Ų . The structure includes a thiazole ring substituted at position 4 with a 4-chlorophenyl group and at position 2 with a 3-chloropropanamide chain. Key computational properties include a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, suggesting moderate solubility in polar solvents .

Properties

IUPAC Name

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c13-6-5-11(17)16-12-15-10(7-18-12)8-1-3-9(14)4-2-8/h1-4,7H,5-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBHACEXGKVILBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)CCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or other therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Thiazole-Based Propanamides

Analog 1: 3-[(4-Chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide (CAS: Unspecified)
  • Structure : Replaces the thiazole’s 4-chlorophenyl group with a 4-fluorophenyl moiety and introduces a sulfanyl (-S-) linker.
  • Molecular Formula : C₁₈H₁₄ClFN₂OS₂ (MW: 392.89 g/mol).
  • The sulfanyl linker may increase metabolic stability .
Analog 2: N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e)
  • Structure : Features a phenyl-oxadiazole sulfanyl chain instead of a chloro-propanamide.
  • Molecular Formula : C₁₅H₁₄N₄O₂S₂ (MW: 354.43 g/mol).
  • Melting point: 117–118°C, lower than typical chlorinated analogs, indicating reduced crystallinity .
Analog 3: 3-{[5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3-thiazol-2-yl)propanamide (8h)
  • Structure : Incorporates a 3-nitrophenyl group on the oxadiazole ring.
  • Molecular Formula : C₁₅H₁₃N₅O₄S₂ (MW: 407.43 g/mol).
  • Melting point: 158–159°C, higher than non-nitrated analogs due to increased polarity .

Chlorophenyl vs. Fluorophenyl Substitutions

  • Target Compound : The 4-chlorophenyl group provides moderate hydrophobicity (ClogP ~3.5) and stabilizes aromatic interactions via halogen bonding .
  • Fluorophenyl Analog : Fluorine’s smaller atomic radius and higher electronegativity may improve pharmacokinetic properties (e.g., oral bioavailability) but reduce halogen bonding strength compared to chlorine .

Propanamide Chain Modifications

  • Bromo vs.
  • Sulfonyl vs. Sulfanyl Linkers : Compound 3-[(4-Chlorophenyl)sulfonyl]-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]propanamide () replaces the sulfanyl group with a sulfonyl (-SO₂-) linker, enhancing oxidative stability but reducing nucleophilicity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound 301.19 N/A 4-Chlorophenyl, 3-chloro-propanamide
8e 354.43 117–118 Phenyl-oxadiazole, sulfanyl
8h 407.43 158–159 3-Nitrophenyl-oxadiazole
Fluorophenyl Analog 392.89 N/A 4-Fluorophenyl, sulfanyl

Biological Activity

The compound 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Thiazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, summarizing relevant research findings, case studies, and structural activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C13H12ClN3OSC_{13}H_{12}ClN_3OS. The structure features a thiazole ring, which is crucial for its biological activity, along with a chlorophenyl group that may enhance its potency.

PropertyValue
Molecular FormulaC13H12ClN3OSC_{13}H_{12}ClN_3OS
Molecular Weight295.77 g/mol
CAS NumberNot specified

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed moderate to good activity against various bacterial strains. The minimum inhibitory concentrations (MIC) ranged from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and from 8.33 to 23.15 µM against Gram-negative bacteria such as Escherichia coli .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer potential. Several studies have reported that these compounds can inhibit cancer cell proliferation effectively. For instance, compounds with thiazole moieties demonstrated IC50 values comparable to standard drugs like doxorubicin in various cancer cell lines . The presence of electron-donating groups on the phenyl ring significantly enhanced cytotoxic activity, indicating a strong structure-activity relationship.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, thiazole derivatives have shown promise in anti-inflammatory applications. A specific derivative was found to inhibit calcium mobilization in CHO cells overexpressing human leukotriene receptors, suggesting potential therapeutic applications in inflammatory diseases .

Study on Anticancer Effects

In a comparative study examining the anticancer effects of various thiazole derivatives, it was found that the presence of a methyl group on the phenyl ring significantly increased the cytotoxicity against cancer cell lines such as HT-29 and Jurkat cells. The compound’s interaction with proteins involved in apoptosis was also analyzed through molecular dynamics simulations, revealing critical hydrophobic contacts that contributed to its efficacy .

Antimicrobial Efficacy Evaluation

A systematic evaluation of several thiazole-based compounds highlighted their effectiveness against both bacterial and fungal strains. The study concluded that modifications to the thiazole ring could enhance antimicrobial activity significantly. This underscores the importance of SAR studies in developing more effective therapeutic agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide
Reactant of Route 2
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3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide

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